molecular formula C10H10N2O2 B12535510 4-[Amino(cyano)methyl]phenyl acetate CAS No. 777049-67-9

4-[Amino(cyano)methyl]phenyl acetate

Cat. No.: B12535510
CAS No.: 777049-67-9
M. Wt: 190.20 g/mol
InChI Key: UMLVHLNGAFHFND-UHFFFAOYSA-N
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Description

4-[Amino(cyano)methyl]phenyl acetate is an organic compound that features a phenyl ring substituted with an amino group, a cyano group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(cyano)methyl]phenyl acetate typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(cyano)methyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include heterocyclic compounds such as pyrroles, pyrazoles, and imidazoles, which are of significant interest in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[Amino(cyano)methyl]phenyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, can undergo nucleophilic addition reactions, while the amino group can participate in condensation reactions. These reactions enable the compound to form a variety of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[Amino(cyano)methyl]phenyl acetate include:

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a versatile platform for the synthesis of a wide range of heterocyclic compounds. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

777049-67-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

[4-[amino(cyano)methyl]phenyl] acetate

InChI

InChI=1S/C10H10N2O2/c1-7(13)14-9-4-2-8(3-5-9)10(12)6-11/h2-5,10H,12H2,1H3

InChI Key

UMLVHLNGAFHFND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C#N)N

Origin of Product

United States

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